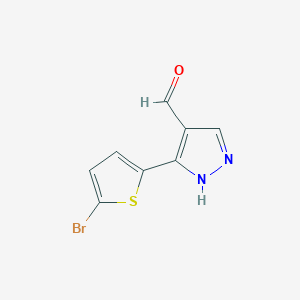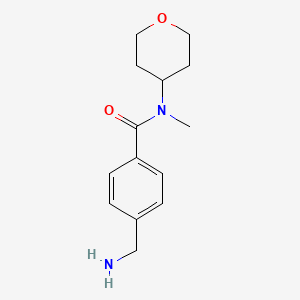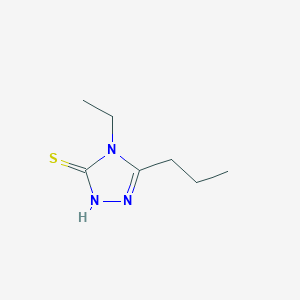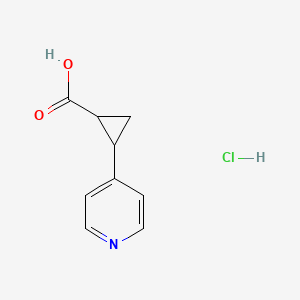![molecular formula C14H23NO4 B12310607 1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid](/img/structure/B12310607.png)
1-[(tert-Butoxy)carbonyl]-2-cyclopropylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-[(terc-Butóxi)carbonil]-2-ciclopropilpiperidina-3-carboxílico es un compuesto que presenta un anillo de piperidina sustituido con un grupo protector terc-butóxicarbonil (BOC) y un grupo ciclopropil. El grupo BOC se utiliza comúnmente en la síntesis orgánica para proteger las aminas de reacciones no deseadas durante los procesos de síntesis de varios pasos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 1-[(terc-Butóxi)carbonil]-2-ciclopropilpiperidina-3-carboxílico normalmente implica la protección del nitrógeno de la piperidina con un grupo BOC. Esto se puede lograr utilizando dicarbonato de di-terc-butilo (Boc2O) en presencia de una base como el hidróxido de sodio o la 4-dimetilaminopiridina (DMAP) en acetonitrilo . La reacción generalmente se lleva a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar una protección completa.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar procesos de flujo continuo para mejorar la eficiencia y la sostenibilidad. Se han desarrollado sistemas de microreactores de flujo para introducir el grupo terc-butóxicarbonil en varios compuestos orgánicos, proporcionando un enfoque más eficiente y versátil en comparación con los procesos tradicionales por lotes .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 1-[(terc-Butóxi)carbonil]-2-ciclopropilpiperidina-3-carboxílico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para introducir grupos funcionales como grupos hidroxilo o carbonilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Sustitución: El cloruro de aluminio y el yoduro de trimetilsililo se utilizan para la escisión selectiva del grupo BOC.
Productos principales formados
Los principales productos formados a partir de estas reacciones incluyen la amina desprotegida, varios derivados oxidados y compuestos de piperidina sustituidos.
Aplicaciones Científicas De Investigación
El ácido 1-[(terc-Butóxi)carbonil]-2-ciclopropilpiperidina-3-carboxílico tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 1-[(terc-Butóxi)carbonil]-2-ciclopropilpiperidina-3-carboxílico involucra principalmente la protección del grupo amino por el grupo BOC. El grupo BOC se introduce mediante un ataque nucleofílico sobre el dicarbonato de di-terc-butilo, formando un enlace de carbamato estable . La amina protegida puede luego someterse a diversas transformaciones sintéticas sin interferencia de la funcionalidad de la amina. La desprotección se logra mediante la escisión catalizada por ácido, regenerando la amina libre .
Comparación Con Compuestos Similares
Compuestos similares
Ácido N-BOC-4-piperidinocarboxílico: Similar en estructura, con el grupo BOC protegiendo la funcionalidad de la amina.
Ácido (2S,4S)-1-(terc-Butóxicarbonil)-4-(metoximetil)pirrolidina-2-carboxílico: Utilizado como intermedio en la síntesis de fármacos antivirales.
(terc-Butóxi)carbonil Arg (Boc)2-OH: Un compuesto simétrico utilizado en la síntesis de péptidos.
Singularidad
El ácido 1-[(terc-Butóxi)carbonil]-2-ciclopropilpiperidina-3-carboxílico es único debido a la presencia del grupo ciclopropil, que imparte propiedades estéricas y electrónicas distintas. Esto lo convierte en un intermedio valioso en la síntesis de moléculas complejas donde se requieren arreglos espaciales específicos.
Propiedades
Fórmula molecular |
C14H23NO4 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-cyclopropyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-4-5-10(12(16)17)11(15)9-6-7-9/h9-11H,4-8H2,1-3H3,(H,16,17) |
Clave InChI |
HVEGVUCDDCZOSN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1C2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (3R)-3-[(2-chloro-5-fluoropyrimidin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B12310537.png)
![rac-methyl 2-[(3R,4R)-4-methylpyrrolidin-3-yl]acetate hydrochloride, trans](/img/structure/B12310539.png)




![2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol](/img/structure/B12310566.png)

![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride](/img/structure/B12310578.png)




